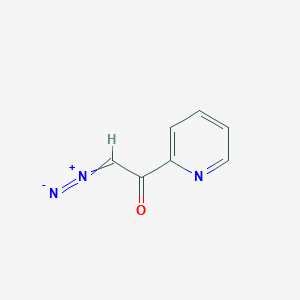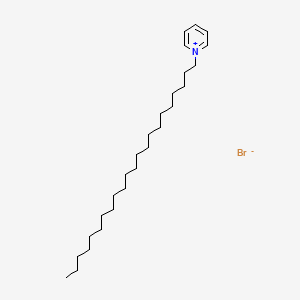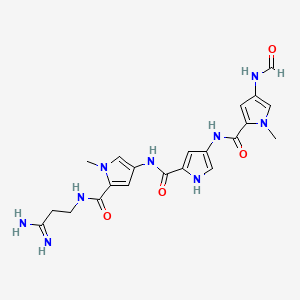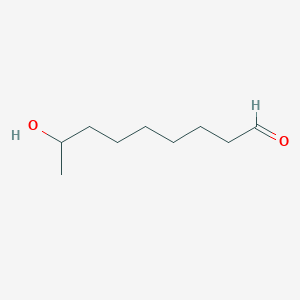
8-Hydroxynonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxynonanal is an organic compound that belongs to the class of hydroxyalkenals. It is a product of lipid peroxidation and is known for its role in various biological processes. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of a nonanal chain. It is a colorless oil and is often studied for its involvement in oxidative stress and cellular damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynonanal typically involves the oxidation of nonanal. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxyl group at the eighth carbon.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form nonanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like molybdenum or tungsten.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted nonanal derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxynonanal has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It is studied for its role in cellular damage and apoptosis.
Medicine: It is investigated for its potential as a biomarker for oxidative stress-related diseases.
Industry: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 8-Hydroxynonanal involves its interaction with cellular components, leading to oxidative stress and cellular damage. It can react with proteins, lipids, and DNA, causing structural and functional alterations. The molecular targets include enzymes involved in antioxidant defense, leading to their inactivation and subsequent cellular damage.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxynonenal: Another hydroxyalkenal produced by lipid peroxidation, known for its role in oxidative stress.
8-Hydroxyquinoline: A compound with a similar hydroxyl group but different structural framework, used in various applications including metal chelation.
Uniqueness: 8-Hydroxynonanal is unique due to its specific position of the hydroxyl group and its role in lipid peroxidation. Unlike 4-Hydroxynonenal, which is more commonly studied, this compound offers distinct insights into the oxidative processes and cellular damage mechanisms.
Eigenschaften
CAS-Nummer |
85926-51-8 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
8-hydroxynonanal |
InChI |
InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
VJLATUPUFCQRCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
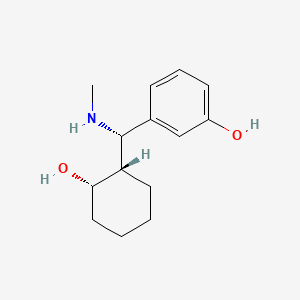
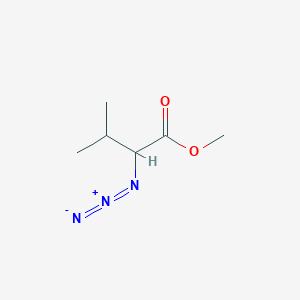
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
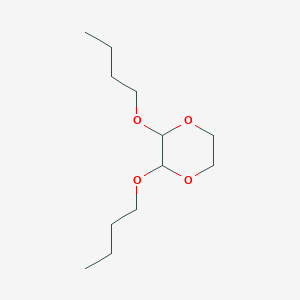
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)

